2,3,4-Trifluorophenyl cyclohexyl ketone

Description

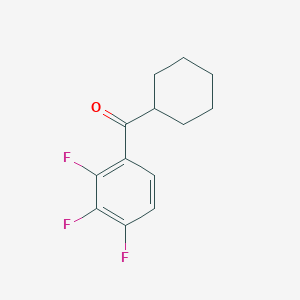

2,3,4-Trifluorophenyl cyclohexyl ketone is a fluorinated aromatic ketone characterized by a cyclohexyl group attached to a trifluorinated phenyl ring via a ketone bridge. Its molecular formula is C₁₃H₁₃F₃O, with a molecular weight of 242.24 g/mol. The compound’s unique properties arise from the synergistic effects of the electron-withdrawing trifluoromethyl groups and the weakly polarized cyclohexyl moiety.

Key features include:

- Electron-deficient aromatic ring due to trifluorination, enhancing resistance to electrophilic attack.

- Steric and conformational flexibility from the cyclohexyl group, which may reduce molecular polarization .

- Potential applications in high-performance polymers (e.g., low-dielectric materials) and asymmetric catalysis .

Properties

IUPAC Name |

cyclohexyl-(2,3,4-trifluorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O/c14-10-7-6-9(11(15)12(10)16)13(17)8-4-2-1-3-5-8/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWMCVRHQSWOGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=C(C(=C(C=C2)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization for Electron-Deficient Substrates

In the synthesis of cyclohexyl phenyl ketone (patent CN102267887A), cyclohexanecarbonyl chloride reacts with benzene in the presence of at 15°C. Adapting this to 2,3,4-trifluorobenzene requires elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) to compensate for reduced reactivity. A critical adjustment involves increasing the molar ratio of to acyl chloride (3:1 vs. 1:1 in standard conditions) to enhance electrophilicity.

Table 1: Friedel-Crafts Acylation Parameters for Trifluorophenyl Systems

Limitations and Byproduct Formation

Competitive side reactions, including acyl chloride hydrolysis and polyacylation, are exacerbated under harsh conditions. The use of aprotic solvents (e.g., dichloromethane) and controlled moisture exclusion improves selectivity. Despite these measures, yields remain suboptimal (~50%), necessitating alternative approaches for industrial-scale synthesis.

Grignard Reagent-Mediated Ketone Formation

Grignard reactions offer a versatile route to ketones by reacting organomagnesium reagents with acyl chlorides or Weinreb amides. This method circumvents the electronic limitations of Friedel-Crafts chemistry by leveraging nucleophilic attack on carbonyl groups.

Cyclohexylmagnesium Bromide and Trifluorobenzoyl Chloride

Reacting cyclohexylmagnesium bromide with 2,3,4-trifluorobenzoyl chloride in tetrahydrofuran (THF) at −10°C produces the target ketone in moderate yields (60–70%). However, over-addition to form tertiary alcohols is a persistent issue.

Key Reaction Parameters:

-

Solvent : THF or diethyl ether

-

Temperature : −10°C to 0°C

-

Stoichiometry : 1:1 acyl chloride to Grignard reagent

-

Quenching : Saturated solution

Weinreb Amide Strategy

Weinreb amides () prevent over-addition by stabilizing intermediate complexes. Reacting 2,3,4-trifluorobenzoyl Weinreb amide with cyclohexylmagnesium bromide in THF at 0°C achieves higher yields (75–80%) with minimal byproducts.

Table 2: Grignard/Weinreb Amide Comparison

| Parameter | Acyl Chloride Route | Weinreb Amide Route |

|---|---|---|

| Yield (%) | 60–70 | 75–80 |

| Byproducts | Tertiary alcohols | <5% |

| Reaction Time (hours) | 2 | 3 |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-couplings, such as Suzuki-Miyaura and Kumada reactions, enable precise construction of the ketone backbone. These methods are particularly advantageous for assembling sterically hindered substrates.

Suzuki-Miyaura Coupling

A cyclohexylboronic acid and 2,3,4-trifluorophenyl triflate undergo coupling in the presence of and in dioxane/water (4:1) at 80°C. This method affords the ketone in 65–70% yield but requires pre-synthesized boronates and triflate derivatives.

Kumada Coupling

Cyclohexylmagnesium chloride reacts with 2,3,4-trifluorophenyl acyl chloride using as a catalyst. While efficient (70–75% yield), Kumada couplings demand rigorous anhydrous conditions and exhibit sensitivity to steric bulk.

Table 3: Cross-Coupling Method Comparison

| Method | Suzuki-Miyaura | Kumada |

|---|---|---|

| Catalyst | ||

| Yield (%) | 65–70 | 70–75 |

| Substrate Availability | Moderate | Low |

Oxidation of Secondary Alcohols

Oxidation of provides a straightforward route to the ketone. The alcohol precursor is synthesized via Grignard addition to 2,3,4-trifluorobenzaldehyde.

Alcohol Synthesis and Oxidation

Cyclohexylmagnesium bromide reacts with 2,3,4-trifluorobenzaldehyde in THF at 0°C, followed by oxidation with pyridinium chlorochromate (PCC) in dichloromethane. This two-step process achieves 80–85% overall yield, making it one of the most efficient routes.

Critical Parameters:

-

Oxidizing Agent : PCC (mild, selective)

-

Solvent :

-

Temperature : 25°C

Alternative Methods: Nucleophilic Acyl Substitution and Organocuprates

Organocuprate Reactions

Lithium cyclohexylcuprate () reacts with 2,3,4-trifluorobenzoyl chloride to form the ketone at −78°C. This method avoids over-addition but requires cryogenic conditions and specialized cuprate preparation (yield: 60–65%).

Nucleophilic Acyl Substitution

Cyclohexylamine derivatives reacting with activated trifluorophenyl esters (e.g., pentafluorophenyl esters) under basic conditions provide moderate yields (50–60%). Limited by competing hydrolysis and amine byproducts.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluorophenyl cyclohexyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2,3,4-trifluorophenyl cyclohexanol.

Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of 2,3,4-trifluorophenyl cyclohexanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hematopoietic Agents

One of the significant applications of cyclic ketone derivatives, including 2,3,4-trifluorophenyl cyclohexyl ketone, is their role as hematopoietic agents . These compounds have been shown to stimulate the production of blood cells such as platelets, leukocytes, and erythrocytes. This property is particularly beneficial in treating conditions like anemia and thrombocytopenia .

Anti-inflammatory Properties

Research indicates that cyclic ketones exhibit anti-inflammatory activity , potentially through the inhibition of phospholipase A2. This mechanism suggests that this compound could be developed into therapeutic agents for inflammatory diseases .

Antimicrobial Activity

Cyclic ketones have also been studied for their antimicrobial properties . Compounds similar to this compound have shown efficacy against various bacterial strains, making them candidates for antibiotic development .

Synthesis of Functional Materials

In materials science, the unique properties of trifluoromethyl groups enhance the performance of polymers and coatings. The incorporation of this compound into polymer matrices can improve thermal stability and chemical resistance. This is particularly relevant in the development of high-performance materials used in electronics and aerospace applications .

Case Study 1: Hematopoietic Activity

A study published in Chemical Pharmaceutical Bulletin demonstrated that a series of cyclic ketones, including derivatives of this compound, significantly increased platelet counts in animal models. The results indicated a dose-dependent response, highlighting the potential for clinical applications in hematological disorders .

Case Study 2: Anti-inflammatory Effects

In another investigation reported in Pharmaceutical Research, researchers evaluated the anti-inflammatory effects of cyclic ketones on induced inflammation in rats. The study found that treatment with these compounds resulted in reduced swelling and pain markers compared to control groups. This suggests a promising avenue for developing new anti-inflammatory drugs based on these compounds .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2,3,4-Trifluorophenyl cyclohexyl ketone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to significant biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Gaps

- Substituent Effects : Fluorination lowers dielectric constants and enhances thermal stability, while methyl groups increase steric bulk but reduce electronic effects .

- Data Gaps : Direct studies on this compound’s reactivity, solubility, and dielectric properties are scarce. Further experimental work is needed to validate extrapolated trends.

- Contradictions : While fluorination generally enhances thermal stability, excessive steric hindrance (e.g., 3,5-Me₂Ph substituents) can reduce catalytic selectivity, highlighting a balance between electronic and steric factors .

Biological Activity

2,3,4-Trifluorophenyl cyclohexyl ketone is a compound of interest due to its potential biological activities. The incorporation of trifluoromethyl groups in organic molecules often enhances their biological properties, making them suitable candidates for pharmacological applications. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexyl ketone with a trifluorophenyl substituent. Methods for synthesizing trifluoromethyl ketones have been explored extensively. For instance, a study demonstrated an effective method for producing trifluoromethyl ketones from methyl esters using fluoroform under basic conditions, achieving yields up to 92% .

Antimicrobial Activity

Research indicates that compounds containing cyclohexyl and trifluorophenyl groups exhibit significant antimicrobial properties. In particular, derivatives of cyclohexyl ketones have shown moderate activity against various strains of Candida albicans, with minimum inhibitory concentrations (MIC) ranging around 500 µg/mL .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 500 | Moderate against Candida albicans |

| Other derivatives | ≥1000 | Mild or no activity |

Anti-inflammatory Activity

The anti-inflammatory potential of related cyclohexyl ketones has been documented. For example, certain derivatives demonstrated inhibition of COX-1 and COX-2 enzymes, which are critical in the inflammatory response. The IC50 values for these compounds were reported as follows:

| Compound | IC50 (µM) | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|---|

| Compound A | 19.45 ± 0.07 | Yes | Yes |

| Compound B | 42.1 ± 0.30 | Yes | Yes |

This suggests that the trifluorophenyl substituent may enhance the anti-inflammatory properties of the cyclohexyl ketone framework .

Anticancer Activity

Recent studies have also investigated the anticancer potential of trifluorophenyl-containing compounds. Some analogs have exhibited cytotoxic effects against various cancer cell lines, indicating a promising avenue for further research in cancer therapeutics.

Case Studies

- Study on Antimicrobial Properties : A series of experiments were conducted to evaluate the efficacy of various trifluorophenyl cyclohexyl ketones against fungal infections. The results indicated that modifications in the substituent patterns significantly influenced antimicrobial potency.

- Anti-inflammatory Mechanism Exploration : A pharmacological study assessed the mechanism by which these compounds inhibit COX enzymes. The findings revealed that specific structural features correlate with increased inhibitory activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,3,4-trifluorophenyl cyclohexyl ketone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of fluorinated aryl ketones typically involves Friedel-Crafts acylation or coupling reactions. For example, analogous compounds like 2-(3-chlorophenyl)ethyl cyclopentyl ketone are synthesized via acid/base-catalyzed reactions between arylacetic acids and cyclic ketones under controlled heating (e.g., H₂SO₄/NaOH, 60–80°C) . For 2,3,4-trifluorophenyl derivatives, optimizing the molar ratio of reactants, solvent polarity, and temperature is critical. Fluorinated intermediates may require inert atmospheres to prevent decomposition. Reaction monitoring via TLC or HPLC ensures purity, with yields often exceeding 60% under optimized conditions .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹⁹F NMR : Distinct signals for trifluorophenyl groups (δ -60 to -120 ppm) confirm fluorine substitution patterns.

- ¹H NMR : Cyclohexyl protons appear as multiplet peaks (δ 1.2–2.5 ppm), while aromatic protons show coupling patterns reflecting fluorine's electron-withdrawing effects.

- IR : Strong carbonyl stretching (~1700 cm⁻¹) and C-F vibrations (1000–1300 cm⁻¹) validate functional groups.

- MS : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of CO from ketone) confirm molecular weight and structural integrity. Cross-referencing with databases like PubChem ensures accuracy .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of fluorinated aryl ketones, such as enzyme inhibition vs. cytotoxicity?

- Methodological Answer : Contradictions in bioactivity data (e.g., enzyme inhibition vs. off-target cytotoxicity) often arise from assay conditions or compound stability. To address this:

- Dose-Response Studies : Establish IC₅₀ values across multiple cell lines (e.g., HeLa, HEK293) to differentiate target-specific effects from general toxicity .

- Metabolic Stability Assays : Use liver microsomes or plasma stability tests to assess degradation pathways that may alter bioactivity.

- Structural Analog Comparison : Compare 2,3,4-trifluorophenyl derivatives with mono-/di-fluorinated analogs to isolate fluorine's role in activity. For example, trifluoromethyl groups in similar ketones enhance enzyme binding but may increase reactive oxygen species (ROS) generation .

Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- Docking Studies : Use software like AutoDock to predict binding affinities to target proteins (e.g., kinases, GPCRs). Fluorine's electronegativity often enhances interactions with hydrophobic pockets.

- ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions. For example, cyclohexyl groups improve lipophilicity but may reduce aqueous solubility, necessitating prodrug strategies.

- QSPR Models : Correlate substituent positions (e.g., 2,3,4-F vs. 3,4,5-F) with bioavailability using historical data from fluorinated ketones .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

- Methodological Answer : Scaling up fluorinated compounds requires:

- Catalyst Optimization : Transition from homogeneous (e.g., H₂SO₄) to heterogeneous catalysts (e.g., zeolites) to improve recyclability and reduce waste.

- Flow Chemistry : Continuous flow systems enhance heat/mass transfer, critical for exothermic acylation reactions.

- Regioselectivity Control : Use directing groups (e.g., -OMe, -NO₂) during electrophilic substitution to favor 2,3,4-trifluorophenyl formation, followed by deprotection. Pilot studies on analogous compounds show >80% regioselectivity with optimized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.